4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylhydrazino group attached to a pyridazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, which is then reacted with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone: Lacks the methylhydrazino group.
2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone: Lacks the chloro group.
Uniqueness
4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone is unique due to the presence of both the chloro and methylhydrazino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(4-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-16(14)10-7-15-17(12(18)11(10)13)8-3-5-9(19-2)6-4-8/h3-7H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBWUVPDRWLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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